molecular formula C7H10O4 B13731281 Methyl tetrahydro-5-methyl-4-oxo-3-furoate CAS No. 3210-57-9

Methyl tetrahydro-5-methyl-4-oxo-3-furoate

Cat. No.: B13731281
CAS No.: 3210-57-9
M. Wt: 158.15 g/mol
InChI Key: WUAVQXXNANXZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl tetrahydro-5-methyl-4-oxo-3-furoate is a chemical compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.152 g/mol . It is known for its unique structure, which includes a furan ring, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetrahydro-5-methyl-4-oxo-3-furoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-4-oxo-tetrahydrofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl tetrahydro-5-methyl-4-oxo-3-furoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl tetrahydro-5-methyl-4-oxo-3-furoate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Further research is needed to fully elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl tetrahydro-5-methyl-4-oxo-3-furoate stands out due to its unique combination of a furan ring and a methyl ester group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

3210-57-9

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 5-methyl-4-oxooxolane-3-carboxylate

InChI

InChI=1S/C7H10O4/c1-4-6(8)5(3-11-4)7(9)10-2/h4-5H,3H2,1-2H3

InChI Key

WUAVQXXNANXZAV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(CO1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.